

Application Notes and Protocols for High-Pressure Synthesis of Nickel(II) Chromate

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Compound of Interest		
Compound Name:	Nickel chromate	
Cat. No.:	B085382	Get Quote

Introduction

Nickel(II) chromate (NiCrO₄) is a red-brown, acid-soluble inorganic compound with notable thermal stability.[1][2] Its synthesis, particularly under high-pressure conditions, yields a product with a specific crystalline structure and properties that are of interest in materials science. The high-pressure synthesis route is crucial for obtaining the pure NiCrO₄ phase while avoiding the formation of other nickel-chromium oxides, such as the nickel-chromium spinel (NiCr₂O₄).[1][3] This document provides detailed protocols for the high-pressure synthesis of nickel(II) chromate, along with its physicochemical properties and relevant safety information.

Physicochemical Properties

Nickel(II) chromate synthesized under high pressure exhibits the following properties:



Property	Value	Reference
Chemical Formula	NiCrO ₄	[2]
Molar Mass	174.71 g/mol	[1]
Appearance	Dark maroon-colored powder	[1]
Crystal Structure	Orthorhombic	[1][3]
Unit Cell Parameters	a = 5.482 Å, b = 8.237 Å, c = 6.147 Å	[1][3]
Cell Volume	277.6 ų	[1][3]
Solubility	Very slightly soluble in water; soluble in hydrochloric acid	[1][2]

Experimental Protocols

Two primary high-pressure methods for the synthesis of nickel(II) chromate have been reported. Method 1 is a high-pressure, high-temperature approach, while Method 2 operates at a lower pressure and temperature but requires a significantly longer reaction time.

Method 1: High-Pressure, High-Temperature Synthesis

This method involves the solid-state reaction of nickel(II) oxide and chromium(III) oxide under a high-pressure oxygen atmosphere.

Materials and Equipment:

- Nickel(II) oxide (NiO), high purity
- Chromium(III) oxide (Cr2O3), high purity
- High-pressure autoclave or similar high-pressure apparatus capable of reaching 1000 atm and 800 °C
- Oxygen gas source



- Tube furnace
- Mortar and pestle
- Sample holder (e.g., platinum or alumina crucible)

Protocol:

- Precursor Preparation: Weigh stoichiometric amounts of NiO and Cr2O3.
- Mixing: Thoroughly grind the NiO and Cr₂O₃ powders together in a mortar and pestle to ensure a homogeneous mixture.
- Sample Loading: Place the mixed powder into a suitable sample holder and position it within the high-pressure autoclave.
- · Pressurization and Heating:
 - Seal the autoclave and purge with oxygen gas.
 - Pressurize the vessel with oxygen to 1000 atm.
 - Heat the autoclave to a temperature between 700 °C and 800 °C.[1][3]
- Reaction: Maintain the temperature and pressure for a sufficient duration to ensure complete reaction. The exact time may need to be optimized, but several hours is a typical starting point.
- Cooling and Depressurization:
 - After the reaction period, cool the autoclave to room temperature.
 - Slowly and safely vent the oxygen pressure.
- Sample Recovery: Retrieve the sample from the autoclave. The resulting product should be dark maroon nickel(II) chromate powder.



 Characterization: Analyze the product using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and phase purity.

Critical Parameters:

 Maintaining a high oxygen pressure is crucial. If the pressure is too low, or the temperature exceeds 660 °C without sufficient pressure, the formation of nickel chromium spinel (NiCr₂O₄) is favored.[1][3]

Method 2: Low-Pressure, Low-Temperature Synthesis

This alternative method can produce nickel(II) chromate at lower pressures and temperatures, but the reaction is significantly slower.

Materials and Equipment:

- Nickel(II) oxide (NiO), high purity
- Chromium(III) oxide (Cr2O3), high purity
- Controlled atmosphere furnace or a sealed reaction vessel capable of maintaining 7.3 bar pressure
- Oxygen gas source
- Mortar and pestle
- · Sample holder

Protocol:

- Precursor Preparation: Prepare a stoichiometric mixture of NiO and Cr₂O₃ as described in Method 1.
- Sample Loading: Place the mixture into a sample holder within the reaction vessel.
- Pressurization and Heating:



- Seal the vessel and introduce oxygen to a pressure of 7.3 bar.
- Heat the vessel to 535 °C.[1][3]
- Reaction: Maintain these conditions for an extended period, potentially for several days, for the reaction to proceed to completion.[1][3]
- Cooling and Depressurization: Cool the vessel to room temperature and release the pressure.
- Sample Recovery and Characterization: Recover and analyze the product as in Method 1.

Experimental Workflow Diagram

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References

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